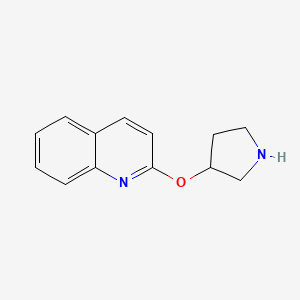

3-(2-Quinolinyloxy)-pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Quinolinyloxy)-pyrrolidine, also known as QOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QOP belongs to the class of pyrrolidine derivatives and is known to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Aplicaciones Científicas De Investigación

Biotechnological Applications of Quinoproteins

Quinoproteins, which include quinoline derivatives, have unique redox enzyme properties due to their amino acid-derived o-quinone cofactor, notably pyrroloquinoline quinone (PQQ). These enzymes are pivotal in biosensing, bioconversion of valuable compounds, and environmental treatments. Their unique substrate specificity and catalytic properties make them significant for biotechnological innovations (Matsushita et al., 2001).

Quinolone Derivatives in Medicinal Chemistry

Quinoline derivatives, including pyrrolo[3,2,1-ij]quinoline, have shown a broad spectrum of biological activities. These compounds are instrumental in the development of new pharmaceuticals, with applications ranging from antibacterial agents to anticancer therapies. The design and synthesis of these derivatives aim to enhance their pharmacokinetic properties, solubility, and efficacy against various diseases (Rosen et al., 1988).

Environmental and Chemical Sensing

Certain quinoline and pyrrolidine derivatives have been explored for their potential in environmental sensing and monitoring. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds, which include quinoline structures, demonstrate enhanced affinities for anions like fluoride, chloride, and dihydrogen phosphate. This enhancement is attributed to their augmented electron-withdrawing capabilities, making them suitable for detecting environmental pollutants and ions (Anzenbacher et al., 2000).

Antibacterial Mechanisms and Resistance

The novel design of 3-aminothiazolquinolones, which share structural similarities with quinolone and pyrrolidine derivatives, has been effective in circumventing bacterial resistance. These compounds exhibit potent antibacterial activity and slow induction of resistance, making them valuable in the fight against multidrug-resistant bacterial infections. Their mechanism of action often involves inhibiting key bacterial enzymes such as DNA gyrase, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Cui et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Quinolinyloxy)-pyrrolidine is the Type II NADH-Dehydrogenase (NDH-2), an essential component of electron transfer in many microbial pathogens . This enzyme has remained largely unexplored as a potential drug target, making this compound of significant interest.

Mode of Action

The compound interacts with its target, NDH-2, by inhibiting its function . This inhibition disrupts the normal electron transfer process within the microbial pathogens, which can lead to a halt in their growth and proliferation .

Biochemical Pathways

The affected pathway is the electron transfer process in microbial pathogens. By inhibiting NDH-2, this compound disrupts this pathway, leading to downstream effects such as the cessation of bacterial growth .

Pharmacokinetics

The compound’s hydrophobicity, estimated as clogp, was found to correlate with cytotoxicity . This suggests that the compound’s bioavailability may be influenced by its hydrophobic nature.

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth. This is achieved by disrupting the electron transfer process within the bacteria by inhibiting the function of NDH-2 . The compound has shown to have better activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the overall ligand charge was found to be one of the most important factors in determining antibacterial activity, with patterns that varied depending on the particular bacterial species . Furthermore, the compound’s cytotoxicity was found to correlate with its hydrophobicity , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydrophobic nature of its environment.

Propiedades

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIJZVPGOJPQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)

![2-(methylsulfanyl)-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2971082.png)

![4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B2971083.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2971084.png)

![(Z)-ethyl 1-benzyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971088.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971089.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2971092.png)

![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2971094.png)

![benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2971095.png)

![2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971097.png)

![tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate](/img/structure/B2971099.png)